2-Cyclohexylethanesulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

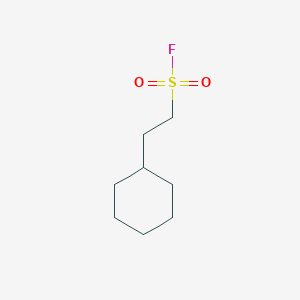

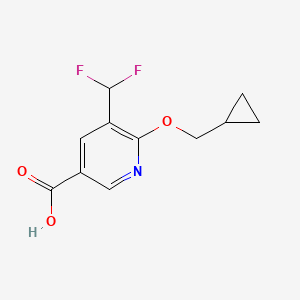

2-Cyclohexylethanesulfonyl fluoride is a chemical compound with the CAS Number: 2138407-98-2 . It has a molecular weight of 194.27 . It is in liquid form .

Synthesis Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . The research progress of enzymatic synthesis of fluorinated compounds has been summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases .Molecular Structure Analysis

The structural formula editor is surrounded by three toolbars which contain the tools you can use in the editor. Once you’ve drawn a molecule, you can click the 2D to 3D button to convert the molecule into a 3D model which is then displayed in the viewer . The structure-guided design and optimization of Von Hippel-Lindau (VHL) protein-targeted sulfonyl fluorides which covalently bind Ser110 in the HIF1α binding site .Chemical Reactions Analysis

The proximity-enabled sulfur (VI) fluoride exchange (SuFEx) reaction generates specific covalent linkages between proteins in cells and in vivo . This opens innovative avenues for studying elusive protein–protein interactions and developing potent covalent protein drugs .Physical And Chemical Properties Analysis

2-Cyclohexylethanesulfonyl fluoride is a liquid . It has a molecular weight of 194.27 . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis Methods

- On-Water Procedure for Ethenesulfonyl Fluoride Synthesis : A two-step, on-water procedure for synthesizing ethenesulfonyl fluoride (ESF), closely related to 2-cyclohexylethanesulfonyl fluoride, has been developed. This method includes creating 2-chloroethanesulfonyl fluoride via a neat reaction with potassium bifluoride and converting it to ESF using magnesium oxide as a base (Zheng, Dong, & Sharpless, 2016).

Chemical Reactions and Applications

- Fluoride Anion Recognition : The study of fluoride anion recognition, which includes compounds similar to 2-cyclohexylethanesulfonyl fluoride, has shown its utility in various industrial applications and its potential impact on human health (Cametti & Rissanen, 2009).

- Selective Fluoride Opening of Aziridines : A novel method for the selective introduction of fluorine onto aminocyclopentane or cyclohexane carboxylate using a fluoride opening of an activated aziridine ring has been developed. This includes the utilization of sulfonyl fluorides, indicating potential applications for 2-cyclohexylethanesulfonyl fluoride (Nonn et al., 2015).

Advanced Material and Drug Discovery Applications

- Cyclobutane-fused Pyridinyl Sulfonyl Fluorides : Photocatalytic [2 + 2] cycloadditions with pyridones or isoquinolones and ethenesulfonyl fluoride lead to cyclobutane-fused pyridinyl sulfonyl fluorides. These novel sulfonyl fluoride molecules have applications in SuFEx click chemistry, suggesting potential uses for 2-cyclohexylethanesulfonyl fluoride in material science and drug development (Liu, Wang, & Qin, 2020).

Environmental and Health Impact Studies

- Perfluorooctanesulfonyl Fluoride in Human Blood : Studies on perfluorooctanesulfonyl fluoride, which is structurally similar to 2-cyclohexylethanesulfonyl fluoride, have shown its presence in human blood samples from various countries, indicating the widespread environmental impact and potential health implications of similar fluorinated compounds (Kannan et al., 2004).

Mécanisme D'action

Safety and Hazards

The safety information for 2-Cyclohexylethanesulfonyl fluoride includes pictograms GHS05,GHS07. The signal word is Danger. Hazard Statements include H314,H335. Precautionary statements include P260,P261,P264,P271,P280,P301+P330+P331,P303+P361+P353,P304+P340,P305+P351+P338,P310,P312,P363,P403+P233,P405,P501 .

Orientations Futures

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method is expected to find greater utility in areas such as covalent enzyme inhibition, target identification and validation, and the mapping of enzyme binding sites, substrates, and protein–protein interactions .

Propriétés

IUPAC Name |

2-cyclohexylethanesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h8H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZAVGXXFVJSHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexylethanesulfonyl fluoride | |

CAS RN |

2138407-98-2 |

Source

|

| Record name | 2-cyclohexylethane-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2381141.png)

![2-allyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2381144.png)

![N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2381148.png)

![N-(2,3-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2381151.png)

![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2381152.png)

![N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2381158.png)